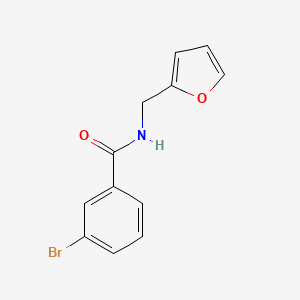

3-bromo-N-(furan-2-ylmethyl)benzamide

Description

Significance of Benzamide (B126) Derivatives in Chemical Science Research

The benzamide functional group is a cornerstone in modern chemical and pharmaceutical research. nanobioletters.com This structural motif, characterized by a carboxamide linked to a benzene (B151609) ring, is present in a multitude of compounds with a wide array of biological activities. nanobioletters.com Researchers have extensively explored benzamide derivatives, leading to the development of molecules with applications as antitumor, anticonvulsant, analgesic, and antimicrobial agents. nanobioletters.comresearchgate.net The versatility of the benzamide scaffold allows for systematic structural modifications, enabling the fine-tuning of a compound's physicochemical properties and its interactions with biological targets. This adaptability has made benzamide and its derivatives a subject of intense investigation in the quest for new therapeutic agents and functional materials. nanobioletters.com

Historical Context and Emerging Research Trajectories of 3-Bromo-N-(furan-2-ylmethyl)benzamide

While the broader classes of benzamide and furan (B31954) derivatives are well-documented in scientific literature, specific research focusing exclusively on this compound is not extensively published. The compound is listed in several chemical supplier catalogs, indicating its availability for research purposes. sinfoochem.comhairuichem.com The historical context of this particular molecule is therefore intrinsically linked to the broader exploration of substituted benzamides and furans.

Emerging research trajectories for compounds like this compound are likely to be guided by the established biological activities of its parent scaffolds. Future investigations may explore its potential as an intermediate in the synthesis of more complex molecules or screen it for a variety of biological activities, such as those observed for other furan-benzamide derivatives. The presence of a bromine atom on the benzamide ring offers a site for further chemical modification, potentially through cross-coupling reactions, which could lead to a diverse library of new compounds for further study.

Scope and Objectives of Research on this compound

The primary objective of research involving this compound would be to thoroughly characterize its chemical and physical properties and to explore its potential applications. A fundamental step would involve its synthesis and purification, followed by structural elucidation using modern analytical techniques.

Given the pharmacological importance of the benzamide and furan motifs, a key research objective would be the evaluation of this compound's biological activity. This could involve screening against various cell lines to assess potential anticancer properties, or testing against a panel of microorganisms to determine any antimicrobial effects. nanobioletters.comnih.gov Furthermore, the compound could serve as a lead structure for the development of new derivatives with enhanced potency or selectivity. Structure-activity relationship (SAR) studies, where the bromine atom or other parts of the molecule are systematically modified, would be a critical component of such research to understand how structural changes impact its biological profile. nih.gov

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 346663-79-4 |

| Molecular Formula | C12H10BrNO2 |

| Molecular Weight | 280.117 g/mol |

Data sourced from SINFOO Chemical Solutions Co., Ltd. sinfoochem.com

Table 2: Related Furan-Benzamide Scaffolds in Research

| Compound Name/Class | Research Focus | Reference |

| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | Antimicrobial and antimycobacterial activities | nih.gov |

| Furan imine derivatives | Analgesic and CNS depressant activities | jocpr.com |

| 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide | Listed as a chemical building block | bldpharm.com |

| Benzamides with pyridine-linked 1,2,4-oxadiazole | Insecticidal and fungicidal activities | nih.gov |

| Benzofuran carboxamide derivatives | Antimicrobial, anti-inflammatory, and antioxidant activities | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKKCHLTWZPXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355618 | |

| Record name | 3-bromo-N-(furan-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202453 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

346663-79-4 | |

| Record name | 3-bromo-N-(furan-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Bromo N Furan 2 Ylmethyl Benzamide

Established Synthetic Routes to 3-Bromo-N-(furan-2-ylmethyl)benzamide

The traditional synthesis of this compound is a multi-step process that hinges on the successful preparation of key precursors, followed by a robust amide bond-forming reaction.

Precursor Synthesis and Halogenation Strategies for the Benzene (B151609) Ring

The primary precursor for the benzamide (B126) portion of the molecule is a benzene ring substituted with a bromine atom at the meta-position and a carboxylic acid or its activated derivative. The most common starting material is 3-bromobenzoic acid, which is typically converted into the more reactive 3-bromobenzoyl chloride.

The synthesis of 3-bromobenzoyl chloride is routinely achieved by treating 3-bromobenzoic acid with a standard chlorinating agent. sciencemadness.org Common reagents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). semanticscholar.orgscispace.com This conversion is a fundamental step as the resulting acyl chloride is highly electrophilic, facilitating the subsequent reaction with an amine. semanticscholar.org

The halogenation of the benzene ring to produce the 3-bromo-substituted precursor can be approached in several ways. While direct bromination of benzoyl chloride can be performed, it often requires specific catalytic systems, such as anhydrous ferric chloride and iodine, and may result in a mixture of products and unreacted starting material. google.com For instance, the chlorination of benzoyl chloride without a solvent has been reported to yield only 65% of the desired 3-chloro isomer, with significant amounts of by-products. google.com Therefore, starting from pre-brominated materials like 3-bromobenzoic acid is often preferred for achieving higher purity of the final product.

Table 1: Comparison of Halogenation Strategies for Benzoyl Precursors

| Method | Reagents | Target Product | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid to Acyl Chloride | 3-Bromobenzoic acid, Thionyl chloride (SOCl₂) | 3-Bromobenzoyl chloride | High yield, standard procedure sciencemadness.org | Requires hazardous reagents semanticscholar.org |

Amide Bond Formation via Coupling Reactions

The central reaction in the synthesis of this compound is the formation of the amide bond. This is typically achieved by coupling the electrophilic 3-bromobenzoyl precursor with the nucleophilic amine, furan-2-ylmethylamine.

The most direct method is the Schotten-Baumann reaction, which involves reacting the highly reactive 3-bromobenzoyl chloride with furan-2-ylmethylamine. sciencemadness.org This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or aqueous sodium hydroxide, to neutralize the hydrochloric acid by-product. sciencemadness.org

Alternatively, the amide bond can be formed directly from 3-bromobenzoic acid and furan-2-ylmethylamine using a variety of coupling reagents. luxembourg-bio.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve yields and reduce side reactions. scispace.comluxembourg-bio.com Other modern coupling reagents include HATU and T3P. scispace.com

Incorporation of the Furan-2-ylmethyl Moiety

The furan-2-ylmethyl group is introduced into the final molecule through the use of furan-2-ylmethylamine as the amine component in the amide coupling reaction. The synthesis of N-(4-bromophenyl)furan-2-carboxamide, a structurally related compound, similarly involves the reaction between an activated carboxylic acid (furan-2-carbonyl chloride) and an amine (4-bromoaniline), demonstrating the modularity of this synthetic approach. nih.gov The reaction between the 3-bromobenzoyl chloride and furan-2-ylmethylamine directly yields the target compound, this compound. sciencemadness.orgnih.gov

Table 2: Common Amide Bond Formation Methodologies

| Method | Electrophile | Nucleophile | Reagents/Conditions | Key Features |

|---|---|---|---|---|

| Schotten-Baumann | 3-Bromobenzoyl chloride | Furan-2-ylmethylamine | Base (e.g., Et₃N, NaOH) nih.gov | Fast, high-yielding, uses reactive acyl chloride. sciencemadness.org |

| Carbodiimide Coupling | 3-Bromobenzoic acid | Furan-2-ylmethylamine | EDC or DCC, often with HOBt scispace.comluxembourg-bio.com | Milder conditions, avoids acyl chloride preparation. luxembourg-bio.com |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical to maximize the yield and purity of this compound. Key parameters include the choice of solvent, base, temperature, and reaction time. nih.gov For amide coupling reactions, solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are frequently used due to their ability to dissolve a wide range of reactants. scispace.com

The choice of base in the Schotten-Baumann approach can influence reaction rates and ease of purification. In syntheses involving similar secondary amines, cesium carbonate (Cs₂CO₃) has been shown to be effective in promoting N-alkylation reactions. researchgate.net For coupling reactions using reagents like EDC, the addition of HOBt is a well-established optimization strategy to suppress side reactions and minimize racemization if chiral centers are present. luxembourg-bio.com The process of identifying the best reaction conditions can be accelerated using modern techniques like Bayesian optimization guided by machine learning models trained on large reaction datasets. nih.gov

Table 3: Influence of Reaction Parameters on Amide Synthesis

| Parameter | Variation | Potential Effect on Yield and Purity | Reference |

|---|---|---|---|

| Solvent | DCM, DMF vs. greener solvents (e.g., CPME) | Solubility of reactants, reaction rate, environmental impact. | scispace.comnih.gov |

| Base | Triethylamine, Pyridine, Cs₂CO₃ | Neutralization efficiency, prevention of side reactions. | nih.govresearchgate.net |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and selectivity. |

| Additive (for coupling) | None vs. HOBt/HOAt | Suppresses side reactions, increases yield. | luxembourg-bio.com |

Novel Synthetic Approaches and Green Chemistry Principles for this compound

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for amide synthesis, with a particular emphasis on reducing or eliminating the use of hazardous solvents. numberanalytics.com

Solvent-Free Synthesis Methodologies

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry, minimizing waste and often reducing reaction times. researchgate.net Several such methods have been developed for the synthesis of amides and could be adapted for the preparation of this compound.

One approach involves the direct heating of a triturated mixture of a carboxylic acid (3-bromobenzoic acid), urea (B33335) (as the amine source or ammonia (B1221849) surrogate), and boric acid as a catalyst. semanticscholar.orgresearchgate.net This method is rapid and avoids the use of any solvent, though it may not be suitable for thermally sensitive compounds. semanticscholar.orgresearchgate.net

Another innovative solvent-free procedure uses methoxysilanes as coupling agents to facilitate the reaction between a carboxylic acid and an amine. This one-pot synthesis proceeds in good to excellent yields without the need to exclude air or moisture, and has been demonstrated to be scalable. nih.govrsc.org Mechanochemical methods, which use mechanical force to induce reactions, also offer a solvent-free pathway. For example, a twin-screw extruder can be used for the continuous flow synthesis of amides, achieving high yields in minutes at room temperature. digitellinc.com

Table 4: Overview of Solvent-Free Amide Synthesis Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Boric Acid Catalysis | Carboxylic Acid, Urea, Boric Acid | Trituration, then direct heating | Simple, rapid, inexpensive, solventless. semanticscholar.orgresearchgate.net |

| Methoxysilane Coupling | Carboxylic Acid, Amine, Methoxysilane | Mixing at room temperature or gentle heating | High yield, moisture-tolerant, scalable. nih.govrsc.org |

Chemical Reactivity and Functional Group Transformations of this compound

The chemical reactivity of this compound is characterized by the interplay of its three key functional components: the bromo-substituted aromatic ring, the furan (B31954) moiety, and the amide linkage. Each of these sites offers opportunities for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom attached to the benzene ring is susceptible to replacement by various nucleophiles through transition-metal-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Prominent among these are palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings, which allow for the formation of new carbon-carbon bonds. The Buchwald-Hartwig amination offers a route to introduce new nitrogen-based substituents. Copper-catalyzed reactions, like the Ullmann condensation, can also be employed to form carbon-oxygen or carbon-nitrogen bonds at this position. The specific conditions for these reactions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Modifications and Derivatization of the Furan Ring

The furan ring in this compound is an electron-rich heterocycle and can undergo a range of chemical modifications.

Electrophilic Aromatic Substitution: The furan ring is reactive towards electrophiles, with substitution typically occurring at the C5 position, which is para to the methylene (B1212753) group. Common electrophilic substitution reactions include nitration and halogenation, introducing further functional handles for subsequent derivatization.

Diels-Alder Reaction: The furan moiety can act as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. youtube.comresearchgate.net This powerful transformation allows for the construction of complex, bridged bicyclic structures. The reactivity of the furan ring in these reactions can be influenced by the nature of the dienophile and the reaction conditions, including temperature and the use of Lewis acid catalysts. mdpi.com

Hydrogenation and Ring Opening: The furan ring can be reduced to the corresponding tetrahydrofuran (B95107) derivative under various hydrogenation conditions, typically employing a palladium catalyst. rsc.org More forcing conditions can lead to the hydrogenolysis of the furan ring, resulting in ring-opened products. google.com This provides a pathway to aliphatic structures from an aromatic precursor.

Transformations Involving the Amide Linkage

The amide bond itself is a robust functional group, but it can be transformed under specific reaction conditions.

Reduction to an Amine: The amide can be reduced to the corresponding secondary amine, 3-bromo-N-(furan-2-ylmethyl)benzylamine, using powerful reducing agents such as lithium aluminum hydride (LiAlH4). This reaction effectively converts the carbonyl group of the amide into a methylene group.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-bromobenzoic acid and furfurylamine. The rate of hydrolysis is dependent on the pH and temperature of the reaction medium. researchgate.net This reaction is essentially the reverse of the amide formation.

Table 2: Summary of Chemical Transformations

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|---|

| Bromine Atom | Suzuki Coupling | Pd catalyst, boronic acid, base | Aryl-substituted benzamide |

| Bromine Atom | Buchwald-Hartwig Amination | Pd catalyst, amine, base | Amino-substituted benzamide |

| Furan Ring | Electrophilic Nitration | HNO3/H2SO4 | 5-Nitro-furan derivative |

| Furan Ring | Diels-Alder Reaction | Dienophile, heat or Lewis acid | Bicyclic adduct |

| Furan Ring | Hydrogenation | H2, Pd/C | Tetrahydrofuran derivative |

| Amide Linkage | Reduction | LiAlH4, then H2O | Secondary amine |

Advanced Structural Characterization and Conformational Analysis of 3 Bromo N Furan 2 Ylmethyl Benzamide

Spectroscopic Elucidation of Molecular Architecture (Beyond Basic Identification)

Spectroscopic methods are fundamental to determining the precise arrangement of atoms within a molecule. For a compound like 3-bromo-N-(furan-2-ylmethyl)benzamide, a combination of NMR, FT-IR, and mass spectrometry would be essential to confirm its structure and probe its conformational dynamics.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy, including both ¹H and ¹³C NMR, would be the primary tool for elucidating the covalent framework of the molecule and providing insights into its preferred conformation in solution.

Expected ¹H NMR Spectral Features:

The proton NMR spectrum would be expected to show distinct signals for the protons on the brominated benzene (B151609) ring, the furan (B31954) ring, the methylene (B1212753) bridge, and the amide N-H group. The chemical shifts (δ) and coupling constants (J) would be indicative of the electronic environment and spatial relationships of these protons. For instance, the protons on the brominated ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their relative positions. The furan protons would also reside in the aromatic region, while the methylene protons would likely appear as a doublet around δ 4.5-5.0 ppm, coupled to the amide proton. The amide proton itself would likely be a broad singlet or triplet, with its chemical shift being sensitive to solvent and temperature.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The carbonyl carbon of the amide would be expected to resonate at a downfield chemical shift (around 165-175 ppm). The carbon atoms of the aromatic rings would appear in the range of δ 110-150 ppm, with the carbon atom attached to the bromine atom showing a characteristic chemical shift. The methylene carbon would be found at a more upfield position.

Conformational Analysis:

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to study the through-space interactions between protons. This would help to determine the preferred orientation of the furan and benzamide (B126) moieties relative to each other. For many N-aryl benzamides, a certain degree of tilt between the aromatic rings is observed.

Vibrational Spectroscopy (FT-IR) for Functional Group Signatures

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands:

For this compound, the FT-IR spectrum would be expected to display several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide group would be prominent, typically in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the amide would appear as a sharp band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methylene group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br stretching vibration would be found in the lower frequency region of the spectrum. The presence and position of these bands would confirm the presence of the key functional groups in the molecule.

Interactive Data Table: Expected FT-IR Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3300 - 3500 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |

| C-N Stretch | 1200 - 1300 | Medium |

| C-Br Stretch | 500 - 650 | Medium-Strong |

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which should match the calculated mass of C₁₂H₁₀BrNO₂ (280.0000 g/mol , considering the most abundant isotopes). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Fragmentation Analysis:

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing further structural information. Expected fragmentation pathways could include the cleavage of the amide bond, leading to the formation of a 3-bromobenzoyl cation and a furan-2-ylmethylamine radical cation, or vice versa. The masses of these fragment ions would help to piece together the structure of the original molecule.

Solid-State Structural Analysis: X-ray Crystallography of this compound and Related Analogs

Determination of Molecular Conformation and Geometry

X-ray crystallography would reveal the precise spatial arrangement of the furan and brominated phenyl rings with respect to the central amide linkage. In many N-substituted benzamides, the amide group is nearly planar. The dihedral angles between the plane of the amide group and the planes of the two aromatic rings are key conformational parameters. Studies on similar molecules, such as N-[4-(trifluoromethyl)phenyl]benzamide, have shown that the aryl rings can be tilted significantly with respect to each other, often around 60°.

Interactive Data Table: Illustrative Bond Lengths and Angles from Related Structures

| Parameter | Typical Value |

| C=O Bond Length | ~1.23 Å |

| C-N (Amide) Bond Length | ~1.33 Å |

| N-C (Methylene) Bond Length | ~1.45 Å |

| C-Br Bond Length | ~1.90 Å |

| C-N-C Bond Angle | ~122° |

| O=C-N Bond Angle | ~123° |

Crystal Packing Analysis and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

In the solid state, molecules of this compound would be expected to pack in a way that maximizes stabilizing intermolecular interactions.

Hydrogen Bonding:

The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that intermolecular N-H···O=C hydrogen bonds would be a dominant feature in the crystal packing, often leading to the formation of chains or dimeric motifs.

Halogen Bonding:

The bromine atom on the benzamide ring could participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom (such as the oxygen of the furan or amide group) on a neighboring molecule.

π-π Stacking:

Computational Chemistry and Molecular Modeling Studies of 3 Bromo N Furan 2 Ylmethyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, reactivity, and spectroscopic characteristics of 3-bromo-N-(furan-2-ylmethyl)benzamide.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to optimize the molecular geometry and determine various electronic properties.

The key outputs from DFT calculations that inform the reactivity profile of the molecule include:

Total Energy: The total energy of the optimized structure provides a measure of its stability.

Atomic Charges: The distribution of electron density across the molecule can be quantified through various charge models (e.g., Mulliken, NBO). This helps in identifying electrophilic and nucleophilic sites. For instance, the carbonyl carbon is expected to be electrophilic, while the oxygen and nitrogen atoms would be nucleophilic.

These parameters are essential for predicting how this compound might behave in chemical reactions and biological environments.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting the reactivity and kinetic stability of a molecule.

HOMO: The HOMO represents the ability of a molecule to donate an electron. In this compound, the HOMO is likely to be localized on the electron-rich furan (B31954) and benzamide (B126) rings.

LUMO: The LUMO represents the ability of a molecule to accept an electron. The LUMO is expected to be distributed over the benzamide moiety, particularly the carbonyl group and the bromine-substituted phenyl ring.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A large energy gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Hypothetical Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.3 | High kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack, as well as non-covalent interactions.

In an MEP map of this compound:

Negative Potential Regions (Red/Yellow): These areas indicate an excess of electrons and are susceptible to electrophilic attack. Such regions would be expected around the carbonyl oxygen and the furan oxygen.

Positive Potential Regions (Blue): These areas indicate a deficiency of electrons and are prone to nucleophilic attack. The hydrogen atom of the amide group (N-H) would exhibit a strong positive potential, making it a potential hydrogen bond donor.

Neutral Regions (Green): These areas represent non-polar regions of the molecule, such as the phenyl ring's carbon framework.

The MEP map provides a comprehensive picture of the molecule's reactivity and its potential for intermolecular interactions.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, these would include:

Vibrational Frequencies (IR and Raman): Theoretical vibrational spectra can be calculated to assign the characteristic vibrational modes of the molecule. For example, the C=O stretching frequency of the amide group and the C-Br stretching frequency would be key identifiable peaks.

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be predicted to aid in the structural elucidation of the molecule.

Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule.

Molecular Docking Investigations of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Prediction of Binding Modes and Affinities with Specific Pharmacological Targets (e.g., Enzymes, Receptors)

Given the structural features of this compound, several classes of pharmacological targets could be investigated. For instance, benzamide derivatives have been explored as inhibitors of enzymes such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).

A typical molecular docking study would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be optimized, and the crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand would be docked into the active site of the receptor. The program would generate a series of possible binding poses.

Analysis of Results: The binding poses would be ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), would be analyzed in detail.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Target

| Parameter | Value | Details |

| Binding Affinity | -8.5 kcal/mol | Indicates a strong predicted binding interaction. |

| Hydrogen Bonds | 2 | The amide N-H and C=O groups are common hydrogen bond donors and acceptors. |

| Halogen Bond | 1 | The bromine atom can interact with electron-rich residues in the active site. |

| Key Interacting Residues | Tyr123, His254, Ser301 | Hypothetical amino acid residues in the enzyme's active site involved in binding. |

These computational investigations, from quantum chemical calculations to molecular docking, provide a foundational understanding of the chemical and potential biological properties of this compound, guiding future experimental research.

Identification of Key Ligand-Target Interacting Residues

In computational drug design, identifying the key amino acid residues within a biological target that interact with a ligand, such as this compound, is a critical step. This is typically achieved through molecular docking simulations. These simulations predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the nature of the interactions.

For a compound like this compound, the interactions would likely involve a combination of hydrogen bonds, hydrophobic interactions, and halogen bonds. The furan and benzamide moieties can participate in various non-covalent interactions. For instance, the amide group can act as both a hydrogen bond donor and acceptor, while the aromatic rings can form π-π stacking interactions with aromatic residues of the target protein. The bromine atom can participate in halogen bonding, which is increasingly recognized as a significant interaction in ligand-target binding.

Table 1: Hypothetical Key Ligand-Target Interacting Residues for this compound

| Interaction Type | Ligand Moiety | Potential Interacting Residue (Example) |

| Hydrogen Bond | Amide N-H | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond | Amide C=O | Arginine, Lysine, Serine |

| π-π Stacking | Benzene (B151609) Ring | Phenylalanine, Tyrosine, Tryptophan |

| π-π Stacking | Furan Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic | Furan Ring | Leucine, Isoleucine, Valine |

| Halogen Bond | Bromine Atom | Electron-rich atoms (e.g., Oxygen in backbone) |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For the this compound-target complex, MD simulations would provide a dynamic view of the binding, revealing the stability of the interaction and any conformational changes in the ligand or the protein.

Analysis of Ligand-Target Complex Stability and Conformational Dynamics

The stability of the ligand-target complex can be assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable complex will show minimal fluctuations in RMSD, indicating that the ligand remains securely bound in the active site. Furthermore, analysis of the root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and which are stabilized by the ligand's presence.

Solvent Accessible Surface Area (SASA) Analysis within Biological Systems

Solvent Accessible Surface Area (SASA) analysis is a computational method used to measure the surface area of a molecule that is accessible to a solvent. computabio.com In the context of a ligand-protein complex, SASA can reveal how the binding of this compound affects the protein's exposure to the solvent. A decrease in SASA for certain residues upon ligand binding would suggest that these residues are part of the binding interface. computabio.com This analysis is crucial for understanding the hydrophobic effect's role in the binding process. researchgate.net

Table 2: Illustrative Molecular Dynamics Simulation Parameters

| Parameter | Value |

| Simulation Time | 100 ns |

| Force Field | AMBER |

| Solvent Model | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

Computational Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. nih.govunair.ac.id These models correlate the chemical structure of a series of compounds with their biological activity.

For this compound, a QSAR study would involve synthesizing a library of related analogs with variations in substituents on the benzene and furan rings. nih.gov The biological activity of these analogs would be experimentally determined and then correlated with various physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) to develop a mathematical model. This model could then predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. jppres.comresearchgate.net

SAR studies, on the other hand, provide qualitative insights into how specific structural features influence activity. For example, replacing the bromine atom with other halogens could reveal the importance of halogen bonding for the compound's activity. Similarly, altering the substitution pattern on the furan ring could provide insights into the optimal conformation for binding.

Table 3: Example of a QSAR/SAR Data Table for Benzamide Derivatives

| Compound | R1 (Position 3) | R2 (Furan) | Biological Activity (IC₅₀, µM) |

| 1 | Br | H | (Experimental Value) |

| 2 | Cl | H | (Experimental Value) |

| 3 | I | H | (Experimental Value) |

| 4 | Br | 5-CH₃ | (Experimental Value) |

| 5 | Br | 5-Cl | (Experimental Value) |

Molecular Interactions and in Vitro Biological Evaluation of 3 Bromo N Furan 2 Ylmethyl Benzamide

Investigation of Specific Molecular Target Modulation

The benzamide (B126) and furan (B31954) moieties are recognized as "privileged structures" in drug discovery, known to interact with a variety of biological targets. ijabbr.com

Kinase Inhibition:

Benzamide derivatives have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov For instance, a series of 3-substituted benzamide derivatives were identified as potent inhibitors of the Bcr-Abl tyrosine kinase, a key target in chronic myeloid leukemia. nih.gov This suggests that the 3-bromo substitution on the benzamide core of 3-bromo-N-(furan-2-ylmethyl)benzamide could contribute to kinase inhibitory activity. Furthermore, furan-2-yl(phenyl)methanone derivatives have shown promising in vitro inhibitory activity against protein tyrosine kinases, in some cases exceeding the potency of the reference compound, genistein. nih.gov The combination of the 3-bromo-benzamide and the furan moiety could therefore result in significant kinase inhibition.

Studies on other kinase families, such as Rho-associated kinase-1 (ROCK1), have also identified benzamide derivatives as inhibitors. nih.govmdpi.com The amide group in these compounds often acts as a hinge-binding moiety, crucial for interaction with the ATP-binding site of the kinase. nih.gov

Telomerase Inhibition:

Telomerase, an enzyme responsible for maintaining telomere length, is a significant target in cancer therapy. Benzamide and its derivatives have been shown to inhibit telomerase activity. nih.govnih.gov One mechanism of inhibition involves the downregulation of the telomerase-associated protein (TEP1/TP1) and the inhibition of poly(ADP-ribosyl)ation of the telomerase reverse transcriptase (TERT) subunit. nih.gov While specific data for this compound is unavailable, its benzamide core suggests a potential for telomerase inhibition. Novel synthetic telomerase inhibitors, such as MST-312 (a benzamide derivative), have demonstrated potent activity, further supporting the potential of this class of compounds. nih.gov

The following table summarizes the kinase inhibitory activity of some benzamide and furan derivatives, which are analogous to the core structures of this compound.

| Compound Class | Target Enzyme | Observed Activity | Reference |

| 3-Substituted Benzamides | Bcr-Abl Tyrosine Kinase | Potent Inhibition | nih.gov |

| Benzamide Derivatives | Rho-associated kinase-1 (ROCK1) | Inhibition | nih.govmdpi.com |

| Furan-2-yl(phenyl)methanones | Protein Tyrosine Kinases | Promising Inhibition | nih.gov |

| Benzamide | Telomerase | Inhibition | nih.govnih.gov |

| MST-312 (Benzamide derivative) | Telomerase | Potent Inhibition | nih.gov |

This table presents data for analogous compounds to infer the potential activity of this compound.

The furan ring is a component of many compounds with affinity for various receptors. For example, derivatives of furan have been explored for their interaction with serotonin (B10506) receptors, such as the 5-HT2A receptor. nih.gov The lipophilicity and electronic properties of the furan moiety can influence binding affinity. nih.gov

While specific receptor binding data for this compound is not available, studies on related structures provide insights. For instance, the binding affinity of tryptamine (B22526) derivatives at serotonin receptors was found to be correlated with physicochemical parameters like steric volume. nih.gov This suggests that the size and shape of the furan-2-ylmethyl group in the target compound would be a critical determinant of its receptor binding profile.

Benzamide derivatives have been shown to interact with DNA. nih.gov Some studies indicate that the benzamide aromatic ring does not intercalate between DNA bases in the classical sense but may bind in a manner that lies nearly perpendicular to the planes of the DNA bases. nih.gov The binding of benzamides to DNA can be dependent on the specific DNA sequence. nih.gov This interaction can be a mechanism for the inhibition of DNA-dependent enzymes like poly(ADP-ribose) polymerase (PARP). nih.gov The bromine substituent on the benzamide ring of this compound could potentially influence these interactions through halogen bonding.

Experimental Structure-Activity Relationship (SAR) Determination for this compound and Analogs

Although specific SAR studies for this compound are not published, general SAR principles can be derived from research on related benzamide and furan derivatives.

The nature and position of substituents on the benzamide ring are critical for biological activity. In studies of benzamide inhibitors of Mycobacterium tuberculosis QcrB, it was found that small, electron-rich substituents at the C-5 position of the benzamide core were favorable for activity. acs.org While our compound has a bromo-substituent at the C-3 position, this highlights the importance of the substitution pattern on the aromatic ring. In other studies on benzamide derivatives as kinase inhibitors, halogenation at the 3-position was found to be compatible with potent activity. nih.gov

The following table illustrates the impact of substituent variation on the activity of analogous benzamide compounds.

| Compound Series | Variation | Impact on Activity | Reference |

| 3-Substituted Benzamides | Halogen or Trifluoromethyl at C-3 | Potent Bcr-Abl Kinase Inhibition | nih.gov |

| 5-Substituted Benzamides | Small, electron-rich groups at C-5 | Potent anti-M. tuberculosis activity | acs.org |

| N-Alkylphenyl-3,5-dinitrobenzamides | Various N-alkylphenyl groups | Modulated anti-TB activity | cam.ac.uk |

This table presents SAR data for analogous compounds to infer the potential impact of substituents on the activity of this compound.

The furan-2-ylmethyl group provides a flexible linker between the benzamide core and a key recognition element, the furan ring. The furan ring itself is a versatile pharmacophore found in numerous biologically active compounds. ijabbr.com Its oxygen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions with biological targets. nih.gov

In a study of furan-based inhibitors of pyruvate (B1213749) dehydrogenase, the furan moiety was a key element for achieving selectivity. Similarly, in the design of NMDA receptor glycine (B1666218) site agonists, the orientation of substituents on the furan ring was found to dictate agonist potency and efficacy. nih.gov This indicates that the furan-2-ylmethyl moiety in this compound likely plays a significant role in orienting the molecule within a binding pocket and making specific interactions that determine its biological activity. The flexibility of the methylene (B1212753) linker allows the furan ring to adopt various conformations to optimize these interactions.

Significance of the 3-Bromo Substitution in Molecular Interactions

The introduction of a bromine atom at the 3-position of the benzamide ring is a critical structural feature that can significantly influence the compound's interactions with biological targets. Halogen atoms, such as bromine, can participate in halogen bonding, a non-covalent interaction that can contribute to the affinity and selectivity of a ligand for its receptor.

In broader studies of benzamide derivatives, the position and nature of halogen substituents have been shown to be crucial for biological activity. For instance, research on a series of 5-bromosalicylic acid derivatives identified a compound with inhibitory potency against acetylcholinesterase (AChE). nih.gov Similarly, studies on bromo-oxazole benzamides have demonstrated their potential as inhibitors of the bacterial cell division protein FtsZ. nih.gov In an investigation of 2-amino-3-aroylbenzo[b]furan derivatives, the presence of a bromine atom at the C-6 position of the benzo[b]furan skeleton was a key modification in evaluating the compound's antiproliferative activity. nih.gov These examples underscore the importance of the placement of bromine in modulating biological interactions, suggesting that the 3-bromo substitution in This compound is likely a key determinant of its molecular recognition by specific proteins.

Mechanistic Insights into Molecular Action (In Vitro)

Detailed mechanistic studies on This compound are not currently available in the scientific literature. However, by examining the mechanisms of action of structurally related benzamides and furan-containing compounds, we can postulate potential pathways through which it might exert its effects.

Many benzamide derivatives have been identified as enzyme inhibitors, often acting through competitive binding mechanisms. For example, certain benzamides have been shown to be active against acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. nih.gov The binding of these inhibitors is often within the active site of the enzyme, competing with the natural substrate.

In the context of FtsZ inhibitors, benzamides are known to bind to a specific site on the protein, disrupting its polymerization and thereby inhibiting bacterial cell division. nih.gov While the precise binding mode of This compound is unknown, it is plausible that it could act as a competitive inhibitor for a relevant enzyme, with the furan-2-ylmethyl and 3-bromobenzoyl moieties occupying specific pockets within the enzyme's active site.

Given the diverse biological activities reported for benzamide and furan derivatives, This compound could potentially impact a range of biochemical pathways. The furan moiety is a common scaffold in compounds with antimicrobial properties. nih.gov Therefore, one potential area of activity for this compound could be in pathways essential for microbial survival.

Furthermore, benzamides have been investigated for their effects on various cellular processes, including cell cycle regulation and signal transduction. The study on 2-amino-3-aroylbenzo[b]furan derivatives, for example, found that these compounds could inhibit tubulin polymerization, a critical process in cell division. nih.gov While this is a different chemical scaffold, it highlights the potential for benzamide-containing molecules to interfere with fundamental cellular pathways. Without direct experimental evidence, the specific biochemical pathways affected by This compound remain speculative but could plausibly include those related to microbial infections or cell proliferation.

Design and Synthesis of Structural Analogs of 3 Bromo N Furan 2 Ylmethyl Benzamide

Rational Design Principles for Analog Generation

Rational drug design for creating analogs of 3-bromo-N-(furan-2-ylmethyl)benzamide relies on established medicinal chemistry principles. These include isosteric and bioisosteric replacements to modulate physicochemical properties, modifications to the central amide linker to alter structural rigidity and hydrogen bonding capacity, and exploration of positional isomerism to optimize ligand-target interactions.

Isosteric and bioisosteric replacement is a strategy used in drug design to substitute one atom or group of atoms with another, aiming to retain or enhance biological activity while improving physicochemical or pharmacokinetic properties. researchgate.net The benzene (B151609) and furan (B31954) rings of the parent compound are prime candidates for such modifications.

The benzene ring can be replaced by various aromatic and non-aromatic systems. Aromatic bioisosteres like pyridine, pyrimidine, or pyridazine (B1198779) can be introduced to increase polarity, improve water solubility, and potentially introduce new hydrogen bonding interactions. cambridgemedchemconsulting.com The introduction of a nitrogen atom into an aromatic ring can significantly impact the molecule's properties and pharmacological profile. researchgate.net Five-membered heteroaromatic rings such as thiophene, pyrazole, or thiazole (B1198619) are also common bioisosteres for phenyl groups. cambridgemedchemconsulting.com Alternatively, replacing the planar benzene ring with saturated, conformationally rigid bicyclic molecules like bicyclo[1.1.1]pentane or 2-oxabicyclo[2.2.2]octane can lead to improved solubility and metabolic stability by reducing lipophilicity and escaping the metabolic pathways associated with aromatic rings. chem-space.comenamine.net

Similarly, the furan ring can be substituted with other five-membered heterocycles. Thiophene is a classic bioisostere of furan. researchgate.net Other potential replacements include thiazole and pyrazole, which can alter the electronic and hydrogen-bonding characteristics of this part of the molecule. cambridgemedchemconsulting.com

| Original Ring | Isosteric Replacement | Rationale for Replacement | Reference |

|---|---|---|---|

| Benzene Ring | Pyridine, Pyridazine, Pyrimidine | Increases polarity and water solubility; introduces potential hydrogen bond acceptor sites. | researchgate.netcambridgemedchemconsulting.com |

| Thiophene | Classic bioisostere with similar size and electronics. | researchgate.net | |

| Bicyclo[1.1.1]pentane | Saturated, non-planar replacement to improve ADME properties (e.g., solubility) and create novel intellectual property. | nih.gov | |

| Cyclohexyl | Conservative replacement for exploring hydrophobic interactions where π-stacking is not crucial. | cambridgemedchemconsulting.com | |

| Furan Ring | Thiophene | Common bioisostere with similar steric and electronic properties. | researchgate.net |

| Thiazole | Introduces a nitrogen atom, altering hydrogen bonding potential and electronic distribution. | cambridgemedchemconsulting.com | |

| Pyrazole | Offers different hydrogen bond donor/acceptor patterns compared to furan. | cambridgemedchemconsulting.com |

The amide bond is a critical structural element, providing a rigid connection between the benzoyl and furan-2-ylmethyl moieties. Its orientation and substitution pattern are crucial for biological activity.

Modifications can include:

Amide Bond Inversion: Converting the benzamide (B126) into an anilide (inverting the -CO-NH- linker) can have a profound impact. Studies on related benzamide series have shown that such an inversion can lead to a complete loss of activity, demonstrating the importance of the specific orientation of the carbonyl and N-H groups for target binding. nih.gov

N-Substitution: The hydrogen atom on the amide nitrogen is a potential hydrogen bond donor. Replacing this hydrogen with a small alkyl group (e.g., a methyl group) would eliminate this capability and could probe the necessity of this interaction. However, further derivatization of the amide nitrogen in some benzamide series has been shown to negatively affect binding affinity. nih.gov

Linker Homologation or Rigidification: The length and flexibility of the linker can be altered. For instance, inserting a methylene (B1212753) group between the furan ring and the nitrogen could change the spatial relationship between the two aromatic systems. Conversely, incorporating the N-substituent into a new ring system could rigidify the conformation.

Heteroatom Substitution on Nitrogen: Substituting the amide nitrogen with an electronegative atom, such as oxygen (forming an N-alkoxyamide), can significantly reduce the amide resonance and increase the pyramidalization of the nitrogen atom. mdpi.com This alters the electronic character and reactivity of the amide bond. mdpi.com

| Modification Type | Specific Change | Potential Impact | Reference |

|---|---|---|---|

| Amide Bond Inversion | Change -CO-NH- to -NH-CO- (anilide) | Alters hydrogen bonding vectors; can lead to loss of activity. | nih.gov |

| N-Substitution | Replace N-H with N-CH₃ | Removes hydrogen bond donor capability; increases lipophilicity. | nih.gov |

| Replace furan-2-ylmethyl with other groups (e.g., N-aryl, N-alkyl) | Explores different substituent effects on the nitrogen, impacting lipophilicity and steric bulk. | nih.gov | |

| Linker Homologation | Insert a CH₂ group (e.g., N-(2-(furan-2-yl)ethyl)benzamide) | Increases flexibility and distance between aromatic rings. | |

| Heteroatom Substitution | Replace N-H with N-OR or N-NR₂ | Alters amide bond electronics and geometry; can induce novel reactivity. | mdpi.com |

The placement and nature of substituents on the aromatic rings are critical determinants of biological activity. The "3-bromo" substitution on the parent compound is a key feature that can be systematically varied.

Positional Isomerism of the Bromo Group: Moving the bromine atom from the 3-position to the 2-position or 4-position on the benzene ring would create positional isomers. This allows for an investigation into whether the observed activity is sensitive to the specific location of this substituent, which could be occupying a specific pocket in a biological target.

Varying the Halogen: Replacing the bromine atom with other halogens (fluorine, chlorine, iodine) at the same position can fine-tune the electronic and steric properties of the molecule. nih.gov For instance, in one study of benzamides, a chloro-substituent slightly improved inhibition capacity compared to bromo, while iodo reduced it, suggesting a delicate balance between substituent size and electronic effects. nih.gov

Introduction of Other Substituents: Adding other functional groups to the benzene ring, such as methyl, trifluoromethyl, or amino groups, can further probe the SAR. nih.gov The electronic nature of the substituent (electron-donating vs. electron-withdrawing) is highly relevant. nih.gov For example, some studies on N-substituted benzamides found that adding a chlorine or nitro group to the benzene ring significantly decreased activity. nih.gov The position of these new substituents also matters; a substituent in the 3-position can have a different effect on properties like lipophilicity compared to one in the 5-position. nih.gov

| Modification | Example | Observed/Potential Effect on Activity | Reference |

|---|---|---|---|

| Positional Isomerism | Move bromo from 3- to 2- or 4-position | Probes the specific binding pocket requirements. | |

| Substituent Variation (at 3-position) | Replace Bromo with Chloro | May improve activity due to a better balance of steric and electronic properties. | nih.gov |

| Replace Bromo with Iodo | May decrease activity due to unfavorable steric bulk. | nih.gov | |

| Replace Bromo with Methyl (+I effect) or Trifluoromethyl (-I effect) | Can reveal the importance of electronic effects for binding affinity. | nih.gov | |

| Additional Substitution | Add an amino group to the benzamide ring | Can increase inhibitory capacity, with the effect sometimes being independent of its position. | nih.gov |

Synthetic Strategies for Analogs

The efficient synthesis of a diverse range of analogs is crucial for lead optimization. Modern synthetic methodologies like parallel synthesis and combinatorial chemistry are well-suited for this task, enabling the rapid generation of compound libraries for screening. ijpsr.com

Combinatorial chemistry is a powerful technique for creating a large number of different but structurally related molecules, known as a library, in a short period. ijpsr.com Instead of synthesizing one compound at a time, reactions are performed on many starting materials simultaneously in a systematic way. youtube.com

Parallel synthesis is a common combinatorial technique where reactions are carried out in separate reaction vessels (e.g., in the wells of a microtiter plate), but all at the same time. ijpsr.com This approach is highly amenable to automation and allows for the generation of a library where each well contains a single, known product. ijpsr.comnih.gov Both solid-phase and solution-phase parallel synthesis methods can be employed. mdpi.comacs.org Solution-phase synthesis often uses reagents and purification techniques that are adapted for high-throughput workflows, such as liquid-handling robots and automated chromatography. acs.org

For the synthesis of analogs of this compound, a parallel synthesis approach would involve reacting a set of substituted benzoic acids with a set of different amines in an array format. This strategy was successfully used to develop a class of anti-inflammatory agents based on an amide-linked scaffold. nih.gov

The core structure of this compound is readily assembled via an amide bond formation, typically by coupling a benzoic acid derivative with an amine. This key reaction is the focal point for introducing chemical diversity.

Diversification of the Benzoyl Moiety: A library of analogs can be created by starting with a diverse set of benzoic acids. This can include positional isomers (e.g., 2-bromobenzoic acid, 4-bromobenzoic acid) and benzoic acids with different substituents (e.g., 3-chlorobenzoic acid, 3-methylbenzoic acid, 3,5-dibromobenzoic acid). These starting materials are either commercially available or can be synthesized through established methods. The carboxylic acid is typically activated, for example by converting it to an acid chloride or by using peptide coupling reagents like HATU [2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate], before being reacted with the amine. acs.org

Diversification of the N-Substituent: The furan-2-ylmethylamine component can be replaced with a wide variety of other primary amines to explore the requirements of the corresponding binding pocket. This includes isosteric replacements like thiophen-2-ylmethylamine and pyridin-2-ylmethylamine, as well as amines bearing different alkyl, aryl, or heterocyclic groups.

A typical combinatorial approach would be to arrange a matrix of m different activated benzoic acids and n different amines in a 96-well plate format, which would theoretically yield m x n unique benzamide analogs for biological evaluation. This allows for a systematic and efficient exploration of the structure-activity landscape around the lead compound.

Advanced Applications and Future Research Directions for 3 Bromo N Furan 2 Ylmethyl Benzamide

Development as Chemical Biology Probes and Research Tools

The unique structure of 3-bromo-N-(furan-2-ylmethyl)benzamide makes it a candidate for development into chemical probes to investigate biological systems. The benzamide (B126) core is a well-established pharmacophore in numerous biologically active compounds, while the furan (B31954) ring and the bromo substituent offer sites for chemical modification.

Radioligand Synthesis and Affinity Labeling

A significant opportunity lies in the synthesis of radiolabeled versions of this compound. By incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), researchers could create a radioligand. This tool would be invaluable for in vitro and in vivo studies, enabling the quantification and localization of its binding to potential biological targets.

Furthermore, the bromine atom on the benzamide ring serves as a handle for introducing photoaffinity labels. Upon exposure to UV light, these labels can form a covalent bond with the target protein, allowing for its isolation and identification.

| Isotope | Labeling Position | Potential Application |

| Tritium (³H) | Furan or Benzene (B151609) Ring | Saturation binding assays to determine binding affinity (Kd) and density (Bmax) |

| Carbon-14 (¹⁴C) | Carbonyl Carbon | Autoradiography in tissue slices to visualize target distribution |

| Iodine-125 (¹²⁵I) | Via Stannylation of Bromo Position | High specific activity radioligand for sensitive detection |

Use in Target Identification and Validation Studies

The development of affinity-based probes derived from this compound could significantly aid in the identification and validation of novel drug targets. By immobilizing the compound on a solid support, such as agarose (B213101) beads, it can be used as bait to "pull down" its binding partners from cell lysates. The captured proteins can then be identified using mass spectrometry.

This approach, known as affinity chromatography, could uncover previously unknown cellular receptors or enzymes with which the benzamide scaffold interacts, thereby validating them as potential therapeutic targets for diseases where this scaffold has shown efficacy.

Potential Applications in Material Sciences or Other Non-Biological Fields

Beyond its biological potential, the structural features of this compound suggest possible applications in material science. The aromatic rings and the polar amide group can facilitate self-assembly processes, leading to the formation of ordered supramolecular structures.

The presence of the furan ring, a known component in conducting polymers, opens the door to synthesizing novel organic electronic materials. Polymerization of furan-containing monomers can lead to materials with interesting photophysical and electronic properties, suitable for applications in sensors, organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs). The bromo-substituent provides a reactive site for polymerization reactions, such as Suzuki or Stille coupling.

| Potential Material | Key Structural Feature | Possible Application |

| Conducting Polymers | Furan Ring | Organic field-effect transistors (OFETs) |

| Supramolecular Gels | Amide Group, Aromatic Rings | Drug delivery systems, tissue engineering scaffolds |

| Liquid Crystals | Rigid Benzamide Core | Display technologies |

Methodological Advances in the Study of Benzamide Scaffolds

The study of this compound can drive methodological advancements in understanding the broader class of benzamide-containing molecules. For instance, computational approaches like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be refined using this compound as a model. nih.gov These studies help in predicting the biological activity of related compounds and in understanding the key molecular interactions required for their function. nih.gov

Recent research has focused on developing novel synthetic routes to benzamide derivatives, which can be applied to create a library of analogs of this compound for screening purposes. nih.gov Advances in catalytic cross-coupling reactions, for example, allow for the efficient modification of the bromo- and furan- moieties, facilitating the exploration of chemical space around this scaffold.

Unexplored Research Avenues and Challenges in this compound Chemistry and Biology

Despite the promising outlook, significant research is required to fully realize the potential of this compound. A primary challenge is the current lack of dedicated studies on its biological targets and mechanism of action.

Unexplored Research Avenues:

Systematic Biological Screening: A comprehensive screening of the compound against a wide range of biological targets is necessary to identify its primary mode of action.

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a focused library of analogs will be crucial to delineate the key structural features responsible for any observed activity.

Exploration of Polymorphism: Investigation into the solid-state properties and different crystalline forms (polymorphs) of the compound could be important for its potential development in materials science or as a pharmaceutical.

Metabolic Profiling: Understanding how the compound is metabolized in biological systems is essential for the design of more stable and effective derivatives.

Overcoming these challenges will require a multidisciplinary approach, combining synthetic chemistry, computational modeling, cell biology, and material science to unlock the full potential of this intriguing molecule.

Q & A

Q. Q1: What are the optimal reaction conditions for synthesizing 3-bromo-N-(furan-2-ylmethyl)benzamide with high yield and purity?

Methodological Answer: The synthesis typically involves condensation reactions between 3-bromobenzoyl chloride and furan-2-ylmethylamine. Key steps include:

- Reagents : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .

- Catalysts : Triethylamine (TEA) or DMAP to activate the acyl chloride intermediate .

- Temperature : Maintain 0–5°C during coupling to suppress side reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAC gradient) achieves >90% purity .

Q. Q2: How can X-ray crystallography and NMR spectroscopy resolve ambiguities in the compound’s molecular conformation?

Methodological Answer:

- X-ray Crystallography : Refinement with SHELXL (e.g., SHELX-97) provides bond lengths/angles (e.g., Br–C bond: ~1.89 Å; furan ring planarity <0.02 Å deviation) .

- NMR : ¹H NMR in CDCl₃ shows distinct signals:

- Furan protons: δ 6.2–6.4 ppm (multiplet, J = 1.8 Hz) .

- Benzamide protons: δ 7.3–8.1 ppm (aromatic multiplet) .

- Mass Spectrometry : HRMS-ESI confirms molecular ion [M+H]⁺ at m/z 308.98 (theoretical: 308.97) .

Advanced Tip : Use variable-temperature NMR to detect rotational barriers in the benzamide core .

Reaction Mechanisms and Functionalization

Q. Q3: What mechanistic insights guide regioselective bromination or substitution in this compound?

Methodological Answer:

- Electrophilic Bromination : Br₂/FeBr₃ at 50°C targets the para position to the amide group (directed by electron-withdrawing effects) .

- Nucleophilic Substitution : K₂CO₃/DMF enables displacement of bromine with amines (e.g., pyridine derivatives; 70–85% yield) .

- Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, Na₂CO₃) modify the aryl bromide for bioconjugation .

Data Contradiction : Some studies report competing furan ring bromination under harsh conditions—monitor via LC-MS to confirm selectivity .

Biological Activity Profiling

Q. Q4: How to design in vitro assays to evaluate this compound’s interaction with enzyme targets?

Methodological Answer:

- Target Selection : Prioritize kinases or GPCRs (common benzamide targets) .

- Assay Design :

- Fluorescence Polarization : Labeled ATP-competitive probes (IC₅₀ determination).

- SPR Spectroscopy : Immobilize target protein; measure binding kinetics (ka/kd) .

- Controls : Compare with 3-fluoro or unsubstituted analogs to isolate bromine’s steric effects .

Advanced Tip : Use molecular docking (AutoDock Vina) to predict binding poses, leveraging crystallographic data .

Addressing Data Contradictions

Q. Q5: How to resolve discrepancies in reported synthetic yields across studies?

Methodological Answer:

- Variable Analysis :

- Solvent Polarity : Higher yields in DCM vs. THF due to improved acyl chloride stability .

- Catalyst Load : Excess TEA (>2 eq.) may deprotonate intermediates, reducing byproducts .

- Statistical Tools : Apply DOE (Design of Experiments) to optimize parameters like temperature and stoichiometry .

Case Study : One-pot methods (93% yield ) vs. stepwise synthesis (80% )—trade-offs between speed and scalability.

Unexplored Research Directions

Q. Q6: What understudied properties of this compound warrant further investigation?

Methodological Answer:

- Photophysical Properties : UV-Vis (λmax ~270 nm) and fluorescence (ΦF) to assess optoelectronic potential .

- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) to evaluate CYP450 interactions .

- Polymer Compatibility : DSC/TGA analysis for thermal stability in material science applications .

Critical Gap : Limited data on enantiomeric resolution—explore chiral HPLC (Chiralpak AD-H column) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.